Haplophyllidine

Description

Contextualization within Furoquinoline Alkaloid Chemistry

Haplophyllidine is classified as a furoquinoline alkaloid. amazonaws.comnih.gov This class of compounds is characterized by a furan (B31954) ring fused to a quinoline (B57606) core. Furoquinoline alkaloids are a significant group of secondary metabolites found predominantly in plants of the Rutaceae family, which includes the genus Haplophyllum. sciencescholar.usresearchgate.net The genus Haplophyllum is a rich source of various alkaloids, including furoquinolines, quinolones, and acridones. sciencescholar.usresearchgate.net

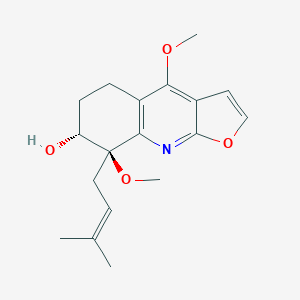

The chemical structure of this compound is (7R,8R)-4,8-dimethoxy-8-(3-methylbut-2-enyl)-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol. amazonaws.comnaturalproducts.net It shares a structural relationship with other alkaloids isolated from the same plant, Haplophyllum perforatum. One such related compound is Perforine, which is also a tetrahydroquinoline alkaloid. amazonaws.comlatoxan.com The proposed biosynthetic precursor for this compound is anthranilate, a common starting material for many quinoline alkaloids in nature. knapsackfamily.com The study of this compound and its related compounds, like Perforine, provides insight into the biosynthetic pathways and chemical diversity within the Rutaceae family. latoxan.comresearchgate.net

Historical Trajectory of this compound Investigation

The investigation of this compound began with its isolation from natural sources. The alkaloid was first isolated from the seeds, stems, and leaves of Haplophyllum perforatum by Shakirov and co-workers. nih.gov Subsequent research in the late 1960s focused on determining its precise chemical structure.

In 1967, a study by Faizutdinova, Bessonova, and Yunusov was published, detailing the structures of both this compound and the related alkaloid Perforine. latoxan.comresearchgate.net Further structural elucidation was accomplished using spectroscopic methods. In 1969, the mass and nuclear magnetic resonance (NMR) spectra of this compound and its derivatives were analyzed, which helped to confirm its molecular structure. publish.csiro.aucdnsciencepub.com More recent chemical investigations have explored the reactivity of this compound, such as its bromination, which leads to intramolecular cyclization and the formation of new complex ring systems. researchgate.netresearchgate.net

Significance of this compound in Natural Product Discovery and Exploration

Natural products have historically been a crucial source for drug discovery, providing a vast array of structurally diverse compounds with potential therapeutic applications. nih.govnih.govscirp.org The exploration of alkaloids from plants has led to the discovery of important medicines like quinine (B1679958) and camptothecin. researchgate.net

This compound has been identified as a biologically active compound. Research has shown that it acts as a potent central nervous system (CNS) depressant. amazonaws.comnih.govusda.gov Furthermore, it has been observed to synergize the effects of narcotic and hypnotic drugs in animal studies. amazonaws.comnih.gov The genus Haplophyllum is known for producing compounds with a wide range of biological activities, including antioxidant, antimicrobial, cytotoxic, and anti-inflammatory properties. sciencescholar.usresearchgate.net The specific bioactivities of this compound place it among the many natural products that are of interest for further investigation in pharmacology and medicinal chemistry. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(7R,8R)-4,8-dimethoxy-8-(3-methylbut-2-enyl)-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-11(2)7-9-18(22-4)14(20)6-5-12-15(21-3)13-8-10-23-17(13)19-16(12)18/h7-8,10,14,20H,5-6,9H2,1-4H3/t14-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZIQNGNLJSLHV-KDOFPFPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@]1([C@@H](CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332002 | |

| Record name | Haplophyllidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18063-21-3 | |

| Record name | Haplophyllidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18063-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haplophyllidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Context of Haplophyllidine

Botanical Sources and Geographic Distribution within the Haplophyllum Genus

The genus Haplophyllum stands out as the principal reservoir of Haplophyllidine. This large genus of flowering plants is widely distributed across the Mediterranean region, extending to Southern Siberia and Somalia. The plants are typically perennial herbs or low shrubs, thriving in the subtropical and tropical regions of the northern hemisphere, with significant diversity in Iran, Turkey, and Central Asia. nih.govneliti.com

Haplophyllum perforatum as a Principal Source

Haplophyllum perforatum is a key botanical source from which this compound has been consistently isolated. semanticscholar.org This species, like other members of the genus, is characterized by its non-composite leaves and cymose inflorescences with yellow to white petals. nih.gov Phytochemical studies of H. perforatum, particularly from regions like Uzbekistan, have repeatedly identified this compound as one of its alkaloidal constituents. semanticscholar.org

Identification in Other Haplophyllum Species

Beyond H. perforatum, this compound has been identified in several other species within the Haplophyllum genus, highlighting its significance as a chemotaxonomic marker for this group of plants. These species include:

Haplophyllum tuberculatum : This species is another documented source of this compound. semanticscholar.org H. tuberculatum is known for its rich and varied profile of secondary metabolites, including a range of alkaloids. researchgate.netnih.gov

Haplophyllum griffithianum : Research on the alkaloids present in H. griffithianum has also led to the isolation and identification of this compound. researchgate.net

The following table summarizes the key Haplophyllum species known to contain this compound.

| Botanical Source | Common Name | Geographic Distribution of Genus |

| Haplophyllum perforatum | Perforated Rue | Mediterranean to Southern Siberia and Somalia |

| Haplophyllum acutifolium | N/A | Mediterranean to Southern Siberia and Somalia |

| Haplophyllum tuberculatum | Tuberculate Rue | Mediterranean to Southern Siberia and Somalia |

| Haplophyllum griffithianum | N/A | Mediterranean to Southern Siberia and Somalia |

Detection in Additional Plant Genera

While the Haplophyllum genus is the primary source, preliminary phytochemical screenings have suggested the presence of this compound or structurally similar compounds in other genera within the Rutaceae family, such as Almeidea coerulea. However, further detailed investigations are required to definitively confirm its presence and distribution in these plants.

Phytochemical Landscape of this compound-Containing Plants

Plants that produce this compound are characterized by a complex and diverse phytochemical landscape. The presence of this alkaloid is often accompanied by a range of other structurally related compounds and a broad spectrum of secondary metabolites, which is a hallmark of the Rutaceae family.

Co-occurrence with Structurally Related Alkaloids

This compound is frequently isolated alongside other furoquinoline and quinoline (B57606) alkaloids. This co-occurrence provides valuable insights into the biosynthetic pathways active within these plants. Some of the commonly co-occurring alkaloids include:

Perforine : Another alkaloid that has been identified in Haplophyllum species.

Skimmianine (B1681810) : A widely distributed furoquinoline alkaloid found in many Rutaceae species, including those containing this compound. semanticscholar.orgukm.my

γ-Fagarine : This furoquinoline alkaloid is another common companion to this compound in the chemical makeup of Haplophyllum plants. semanticscholar.org

Evoxine (B1671825) : Often found in conjunction with this compound, evoxine is another furoquinoline alkaloid. semanticscholar.org

Anhydroperlorine : This alkaloid has also been reported to co-occur with this compound in the aerial parts of Haplophyllum perforatum. semanticscholar.org

The following table details the alkaloids that commonly co-occur with this compound.

| Co-occurring Alkaloid | Alkaloid Class |

| Perforine | Furoquinoline Alkaloid |

| Skimmianine | Furoquinoline Alkaloid |

| γ-Fagarine | Furoquinoline Alkaloid |

| Evoxine | Furoquinoline Alkaloid |

| Anhydroperlorine | Quinoline Alkaloid |

Diversity of Secondary Metabolites within the Rutaceae Family

The Rutaceae family is renowned for its chemical diversity, producing a wide array of secondary metabolites that contribute to their medicinal and aromatic properties. routledge.com Beyond the characteristic alkaloids, plants containing this compound are also sources of other classes of compounds. nih.govneliti.com These include:

Coumarins : These phenolic compounds are abundant in the Rutaceae family and contribute to the pharmacological profiles of these plants. nih.gov

Flavonoids : Another significant class of phenolic compounds with a wide range of biological activities.

Lignans : These complex polyphenols are also found within the phytochemical makeup of Haplophyllum species. acgpubs.org

Terpenoids and Essential Oils : The characteristic aromas of many Rutaceae plants are due to their rich content of volatile terpenoids, which constitute their essential oils. semanticscholar.org

This rich phytochemical environment underscores the complexity of the natural sources of this compound and highlights the potential for discovering novel compounds and understanding their ecological and pharmacological significance.

Isolation and Purification Methodologies for Haplophyllidine

Extraction Techniques from Various Plant Biomasses

The initial step in isolating Haplophyllidine involves its extraction from dried and powdered plant material using organic solvents. The choice of solvent and plant source is crucial for obtaining a high yield of the target alkaloid. This compound has been successfully isolated from several plant species, primarily within the Rutaceae family.

Ethanol (B145695) has been noted as a particularly effective solvent for extracting a wide range of compounds, both polar and non-polar, from species of the Haplophyllum genus. researchgate.net In other specific procedures, a sequential extraction approach using solvents of increasing polarity is employed. For instance, the leaves of Almeidea coerulea were subjected to extraction with hexane (B92381) and dichloromethane (B109758) (CH2Cl2) to yield crude extracts containing this compound. scielo.br The aerial parts of Haplophyllum bucharicum and the entire Haplophyllum perforatum plant have also been identified as significant sources of this alkaloid. semanticscholar.org

| Plant Species | Plant Part(s) Used | Extraction Solvent(s) | Reference |

|---|---|---|---|

| Haplophyllum bucharicum | Aerial Parts, Leaves | Not explicitly stated for this compound, but HPLC-UV analysis was performed on leaves. semanticscholar.org | semanticscholar.org |

| Haplophyllum perforatum | Whole Plant | Not explicitly stated for this compound. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

| Haplophyllum suaveolens | Not specified | Not explicitly stated for this compound. researchgate.net | researchgate.net |

| Almeidea coerulea | Leaves | Hexane, Dichloromethane (CH2Cl2) | scielo.br |

| Haplophyllum spp. (General) | General | Ethanol is noted as an effective solvent for alkaloids. researchgate.net | researchgate.net |

Chromatographic Separation and Purification Strategies

Following initial solvent extraction, the resulting crude extract contains a complex mixture of phytochemicals. Chromatographic methods are indispensable for separating this compound from other alkaloids and plant metabolites.

Column chromatography (CC) is a fundamental and widely used technique for the preparative separation of alkaloids from crude plant extracts. ijsr.net This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase moves through the column. ijsr.net

In the isolation of this compound from Almeidea coerulea, the dichloromethane extract was subjected to column chromatography using a silica (B1680970) gel stationary phase that was deactivated with 10% water. scielo.br The separation was achieved by eluting the column with mixtures of dichloromethane and acetone (B3395972) of increasing polarity. scielo.br Similarly, studies on the alkaloids from Haplophyllum bucharicum also utilized column chromatography as a key purification step to isolate this compound, alongside other analytical techniques like IR, UV, NMR, and MS for characterization. semanticscholar.org

| Parameter | Description | Reference |

|---|---|---|

| Technique | Adsorption Column Chromatography | scielo.brijsr.net |

| Stationary Phase | Silica gel (sometimes deactivated with water) | scielo.br |

| Mobile Phase (Eluent) | Gradient mixtures of solvents, such as Dichloromethane:Acetone, with increasing polarity. | scielo.br |

| Principle of Separation | Compounds are separated based on their differing affinities for the stationary phase; less polar compounds typically elute before more polar compounds. | ijsr.net |

High-Performance Liquid Chromatography (HPLC) is a powerful tool used for both the analysis (quantification) and purification (preparative scale) of natural products like this compound. thermofisher.com It offers higher resolution, speed, and sensitivity compared to traditional column chromatography.

An efficient HPLC method on a reversed-phase column has been described for the analysis of total alkaloids from various Haplophyllum species collected in Uzbekistan. researchgate.net While this specific study focused on quantifying haplopine, skimmianine (B1681810), and haplamine, the developed chromatographic conditions are representative of those used for furoquinoline alkaloids. researchgate.net Such methods typically use a C18 column and a mobile phase consisting of a solvent mixture like methanol (B129727) and water. researchgate.netnih.govejgm.co.uk Furthermore, HPLC coupled with a UV detector (HPLC-UV) was the specific analytical method used to identify alkaloids, including this compound, in the leaves of Haplophyllum bucharicum. semanticscholar.org

On a preparative scale, the goal shifts from analysis to the isolation of pure compounds. thermofisher.com By increasing the column size and the injection volume, HPLC can be used to purify milligrams to grams of a target compound from a semi-purified fraction obtained from column chromatography.

| Parameter | Typical Specification for Alkaloid Analysis | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Stationary Phase | C18 Column (e.g., Purosphens R STAR RP-18) | researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of solvents, commonly Methanol:Water or Acetonitrile:Water. | researchgate.netnih.govejgm.co.uk |

| Detection | UV Detector (often Diode-Array Detector - DAD/PDA) | semanticscholar.orgejgm.co.uk |

| Application | Analytical (identification, quantification) and Preparative (purification). | thermofisher.comresearchgate.net |

Advancements in Isolation Procedures for Natural Alkaloids

While traditional liquid-solid chromatography remains a staple, more advanced techniques have been developed to improve the efficiency, speed, and yield of natural product isolation. One such significant advancement is High-Speed Countercurrent Chromatography (HSCCC) . scielo.br

HSCCC is a form of liquid-liquid partition chromatography that eliminates the need for a solid stationary phase, thereby avoiding irreversible adsorption and decomposition of sensitive samples. scielo.br This technique has been successfully applied to the isolation of other quinoline (B57606) alkaloids. For example, the alkaloids anhydroevoxine (B14711160) and choisyine (B13837930) were isolated from an ethanol extract of Choisya ternata using HSCCC with a hexane–ethyl acetate (B1210297)–methanol–water (HEMWat) solvent system. scielo.br Given that this compound belongs to the same broad class of quinoline alkaloids, HSCCC represents a highly viable and advanced method for its efficient, large-scale purification. Other advanced methods for purifying natural products include supercritical fluid extraction and various forms of preparative chromatography that offer enhanced resolution and throughput. nih.govnanofcm.com

Structural Elucidation and Advanced Characterization of Haplophyllidine

Spectroscopic Techniques in Structural Determination

Spectroscopy is the cornerstone for elucidating the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, chemists can piece together the molecular framework, identify functional groups, and determine the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. The process involves placing a sample in a strong magnetic field and irradiating it with radio waves, which causes the nuclei of certain atoms to resonate at characteristic frequencies. These frequencies, or chemical shifts, provide detailed information about the chemical environment of each atom.

For Haplophyllidine, ¹H NMR spectroscopy is used to identify the number and type of hydrogen atoms present. The spectrum would reveal signals for aromatic protons, protons of the methoxy (B1213986) groups, and those belonging to the prenyl side chain. The splitting pattern (multiplicity) of these signals helps to determine the number of adjacent protons, while the integration value corresponds to the number of protons generating the signal.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a direct count of the different carbon environments.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the final structure. COSY experiments establish correlations between protons that are coupled to each other (typically on adjacent carbons), while HMBC experiments reveal longer-range couplings between protons and carbons (two or three bonds away). This data allows for the unambiguous piecing together of the molecular fragments into the complete furanoquinoline alkaloid structure. NMR spectroscopic methods have been instrumental in elucidating the structures of this compound's bromo-derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data Interpretation for this compound This table illustrates the types of signals expected for the different nuclei in this compound and the information that can be derived.

| Nucleus Type | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Information Provided |

|---|---|---|---|

| Aromatic Protons | 6.5 - 8.5 | Singlet (s), Doublet (d) | Reveals the substitution pattern on the quinoline (B57606) and furan (B31954) rings. |

| Methoxy Protons (-OCH₃) | 3.5 - 4.5 | Singlet (s) | Confirms the presence and number of methoxy functional groups. |

| Vinylic Proton (Prenyl) | 5.0 - 6.0 | Triplet (t) or Multiplet (m) | Identifies the double bond within the prenyl side chain. |

| Methylene Protons (Prenyl) | 3.0 - 4.0 | Doublet (d) | Shows the protons on the carbon adjacent to the vinylic group. |

| Methyl Protons (Prenyl) | 1.5 - 2.5 | Singlet (s) | Identifies the two methyl groups on the prenyl side chain. |

| Aromatic Carbons | 100 - 160 | Singlet (s) | Defines the carbon framework of the fused aromatic system. |

| Methoxy Carbons (-OCH₃) | 55 - 65 | Singlet (s) | Corresponds to the carbon atoms of the methoxy groups. |

| Prenyl Carbons | 20 - 140 | Singlet (s) | Includes signals for the sp² and sp³ hybridized carbons of the side chain. |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight of the compound and crucial information about its composition through fragmentation patterns. wikipedia.org In high-resolution mass spectrometry (HRMS), the molecular formula of this compound (C₁₈H₁₉NO₄) can be unequivocally confirmed by determining its precise molecular mass.

When subjected to techniques like Electron Ionization (EI), the this compound molecule forms a molecular ion (M⁺), which is often unstable and breaks apart into smaller, characteristic fragment ions. wikipedia.org The analysis of these fragments provides a roadmap of the molecule's structure. For instance, the fragmentation of the prenyl side chain or the loss of a methyl group (-CH₃) from a methoxy ether would produce predictable signals in the mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion/Fragment | Significance |

|---|---|---|

| 313 | [M]⁺ | Molecular Ion: Confirms the molecular weight of this compound. |

| 298 | [M - CH₃]⁺ | Loss of a methyl radical, likely from a methoxy group. |

| 244 | [M - C₅H₉]⁺ | Cleavage of the entire prenyl side chain. |

UV and IR spectroscopy provide complementary information about the molecule's functional groups and conjugated systems.

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which corresponds to the promotion of electrons to higher energy levels. nih.gov This technique is particularly useful for detecting conjugated π-electron systems. The furanoquinoline core of this compound is an extensive chromophore, and its UV spectrum would display characteristic absorption maxima (λ_max) that confirm the presence of this conjugated aromatic system.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.cz The absorption frequencies are characteristic of the bonds and functional groups within the molecule. The IR spectrum of this compound would be expected to show specific absorption bands confirming the presence of aromatic C-H bonds, C=C bonds within the aromatic rings, and C-O ether linkages. spectroscopyonline.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Alkane (in side chain) |

| 1620 - 1500 | C=C Stretch | Aromatic Ring |

| 1275 - 1200 | C-O Stretch | Aryl Ether |

X-ray Crystal Structure Analysis of this compound Derivatives

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure. wikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides a 3D map of electron density, from which the precise position of every atom in the crystal lattice can be determined.

Direct crystallization of this compound may be challenging, but the analysis of its derivatives has proven successful. In one study, the bromination of this compound led to the formation of several new bromo-derivatives. researchgate.net These derivatives were successfully crystallized, and their structures were solved using single-crystal X-ray analysis. researchgate.net This method not only confirmed the connectivity of the atoms previously deduced by NMR but also provided exact bond lengths, bond angles, and the relative stereochemistry of the newly formed chiral centers. researchgate.net

Determination of Absolute Stereochemical Configurations

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Determining the absolute configuration—the exact three-dimensional arrangement of its atoms in space (i.e., R or S configuration)—is a critical final step in its structural elucidation. pageplace.de

The absolute configuration of this compound's chiral centers has been established through the X-ray crystal structure analysis of its derivatives. researchgate.netmolaid.com The introduction of a heavy atom, such as bromine, into the molecule facilitates a technique known as anomalous dispersion, which allows for the direct determination of the absolute stereochemistry from the diffraction data. soton.ac.uk By solving the crystal structure of the bromo-derivatives of this compound, researchers were able to assign the absolute configuration of all chiral centers in these molecules, and by chemical correlation, that of the parent this compound itself. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Biosynthesis and Biogenetic Pathways of Haplophyllidine

Proposed Precursors and Intermediates in Quinoline (B57606) Alkaloid Biosynthesis

The biosynthesis of the core quinoline ring system in furoquinoline alkaloids like Haplophyllidine begins with a foundational precursor derived from the shikimic acid pathway: anthranilic acid. nih.govresearchgate.netcdnsciencepub.com The assembly of the quinoline structure is generally understood to proceed through the condensation of anthranilic acid with acetate (B1210297) or its activated coenzyme-A derivatives. nih.govcdnsciencepub.com

The pathway specific to furoquinolines involves several key intermediates. Following the formation of the initial quinoline structure, 2,4-dihydroxyquinoline emerges as a crucial intermediate. nih.govresearchgate.net The next significant step is the introduction of a dimethylallyl group (a form of prenylation) to the C-3 position of this quinoline core. nih.gov It has been proposed that this may occur via an initial attachment of the dimethylallyl group to the oxygen at C-4, followed by a migration to the C-3 carbon. nih.gov This prenylated intermediate, 4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone, is a known precursor in the biosynthesis of various furoquinoline alkaloids. researchgate.net Subsequent enzymatic reactions, including cyclization and other modifications, lead to the formation of the characteristic furan (B31954) ring, ultimately yielding the parent furoquinoline structure, dictamnine (B190991), and its various derivatives, including this compound. researchgate.netpsu.edu

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

| Compound | Role in Pathway | Supporting Evidence |

|---|---|---|

| Anthranilic Acid | Primary precursor for the quinoline ring. nih.govcdnsciencepub.com | Tracer studies confirm its incorporation into the quinoline nucleus of furoquinoline alkaloids. cdnsciencepub.com |

| Acetic Acid (as Acetyl-CoA) | Condensation partner with anthranilic acid. nih.govcdnsciencepub.com | Tracer experiments show acetate incorporation into the dictamnine skeleton. cdnsciencepub.com |

| 2,4-Dihydroxyquinoline | Key intermediate in the furoquinoline pathway. nih.gov | Confirmed as a direct precursor in feeding studies for other furoquinoline alkaloids like skimmianine (B1681810). researchgate.net |

| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid unit donor for prenylation. | Inferred as the source of the dimethylallyl group attached to the quinoline core. |

| 4-Hydroxy-3-(3-methyl-2-butenyl)-2-quinolone | Prenylated intermediate. researchgate.net | Shown to be specifically incorporated into furoquinoline alkaloids in tracer experiments. researchgate.net |

| Dictamnine | Parent furoquinoline alkaloid. psu.edu | Believed to be a key precursor for more complex furoquinolines through further enzymatic modifications. psu.edu |

Enzymatic Systems Involved in this compound Biogenesis (Comparative Analysis with Related Alkaloid Pathways)

The biosynthesis of complex alkaloids is orchestrated by a diverse array of highly specific enzymes. While the complete enzymatic cascade for this compound has not been fully elucidated, analysis of related pathways provides a clear picture of the types of enzymes involved. These primarily include oxygenases, transferases, and dioxygenases. rsc.org

In the context of furoquinoline alkaloid biosynthesis, several key enzymatic activities have been identified or inferred:

Quinolone Synthase (QNS): An enzyme belonging to the chalcone (B49325) synthase superfamily has been identified in Aegle marmelos and is responsible for catalyzing the initial condensation steps to form the quinolone ring. This highlights an evolutionary link between flavonoid and alkaloid biosynthesis.

Prenyltransferases: These enzymes are crucial for attaching the dimethylallyl group from DMAPP to the 4-hydroxy-2-quinolone core, a defining step in the formation of furoquinoline alkaloids.

Cytochrome P450 Monooxygenases: This large family of enzymes is central to the modification of the alkaloid scaffold. They are responsible for hydroxylations, methoxylations, and the formation of methylenedioxy bridges, which create the vast diversity seen in furoquinoline alkaloids like skimmianine and haplopine. psu.edursc.org They are also implicated in the cyclization step that forms the furan ring from the prenyl side chain.

O-Methyltransferases (OMTs): After hydroxylation by P450 enzymes, OMTs are responsible for adding methyl groups to the hydroxylated positions, a common modification seen in many furoquinoline alkaloids.

Dioxygenases: These enzymes are involved in various oxidative transformations of the quinoline ring system, potentially leading to the formation of different derivatives. rsc.org

Table 2: Comparative Analysis of Enzymatic Systems in Alkaloid Biosynthesis

| Enzyme Class | Function in Furoquinoline Pathway (e.g., this compound) | Function in Related Pathways (e.g., Benzylisoquinoline Alkaloids) |

|---|---|---|

| Synthases | Catalyze the formation of the initial quinolone ring from precursors like anthranilic acid and malonyl-CoA. | Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. |

| Prenyltransferases | Transfer of a dimethylallyl group to the quinoline core to form a key intermediate. | Not typically involved in the core benzylisoquinoline pathway. |

| Cytochrome P450 Monooxygenases | Hydroxylation, methoxylation, and cyclization to form the furan ring and other decorations. | Catalyze critical steps like the conversion of (S)-reticuline to create diverse structural scaffolds. |

| O-Methyltransferases | Methylation of hydroxyl groups on the quinoline scaffold. | Crucial for modifying intermediates like norcoclaurine and reticuline, directing the pathway toward specific end-products. |

| Dioxygenases | Involved in oxidative modifications and potential ring-opening of the furan ring. rsc.org | Berberine (B55584) bridge enzyme (BBE), an oxidoreductase, forms the key berberine bridge in protoberberine alkaloids. |

Tracer Studies for Elucidating this compound Biosynthetic Routes

Tracer studies are a powerful and fundamental technique for mapping biosynthetic pathways. amazon.com This method involves feeding a plant or cell culture with a precursor molecule labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ³H, ¹⁵N). By tracking the position of the label in the final product, researchers can definitively establish the metabolic route from precursor to end-product. cdnsciencepub.com

While specific tracer studies on this compound are not extensively reported, experiments on closely related furoquinoline alkaloids in other Rutaceae plants provide a direct blueprint for its biogenesis. For instance, studies in Dictamnus albus and Skimmia japonica have been pivotal:

Confirmation of Precursors: Feeding experiments with ¹⁴C-labeled anthranilic acid and acetate demonstrated their direct incorporation into the quinoline ring of the furoquinoline alkaloid dictamnine, while labeled tryptophan was not incorporated. cdnsciencepub.com This definitively established the anthranilate pathway as the correct route for these alkaloids.

Identification of Intermediates: Tracer experiments have successfully shown that labeled 4-hydroxy-2-quinolone and 4-hydroxy-3-(3-methylbut-2-enyl)-2-quinolone are efficiently and specifically incorporated into alkaloids like dictamnine and skimmianine. researchgate.net This confirmed their status as direct intermediates on the pathway.

Elucidating Reaction Sequences: By using doubly labeled precursors, studies have shown that the 4-methoxy group of a 3-prenyl-quinolone precursor is retained during its conversion to skimmianine, providing insight into the sequence of modification steps. researchgate.net

These studies collectively validate the proposed pathway, where anthranilic acid is built into a prenylated quinolone intermediate, which is then cyclized and further decorated to produce the array of furoquinoline alkaloids, including this compound. cdnsciencepub.comresearchgate.net

Genomic and Proteomic Approaches to Unraveling Biosynthetic Enzymes

Modern "omics" technologies have revolutionized the study of plant secondary metabolism, offering powerful tools to discover the specific genes and enzymes that build complex molecules like this compound. mdpi.comnih.gov These approaches can overcome the challenges of traditional enzyme purification, especially for low-abundance proteins. nih.gov

Genomics: By sequencing the entire genome of a this compound-producing plant, researchers can create a complete catalog of its genes. mdpi.com Using bioinformatics, they can then search for gene sequences that have homology to known enzyme families involved in alkaloid biosynthesis, such as cytochrome P450s, methyltransferases, and dioxygenases. mdpi.comfrontiersin.org This provides a list of candidate genes that can be targeted for further functional characterization.

Transcriptomics: This approach analyzes the messenger RNA (mRNA) present in a specific tissue at a specific time, providing a snapshot of which genes are actively being expressed. frontiersin.org By comparing the transcriptomes of different plant tissues (e.g., roots vs. leaves) or plants grown under different conditions (e.g., with and without an elicitor that stimulates alkaloid production), scientists can identify genes whose expression patterns correlate with this compound accumulation. frontiersin.org These co-expressed genes are strong candidates for being part of the biosynthetic pathway.

Proteomics: Proteomics is the large-scale study of proteins. biochemjournal.comsomalogic.com By analyzing the entire protein complement (proteome) of a plant tissue, researchers can identify proteins that are abundant under conditions of high this compound synthesis. nih.gov This approach directly identifies the enzymatic machinery and can complement genomic and transcriptomic data by confirming that a candidate gene is actually translated into a functional protein. biochemjournal.com

The integration of these omics platforms (a "multi-omics" approach) is particularly powerful. For example, a combined transcriptome and metabolome analysis can simultaneously reveal which genes are being expressed and which metabolites are being produced, drawing strong correlations between gene candidates and pathway intermediates or final products. frontiersin.org Such strategies have been successfully used to identify biosynthetic genes for other complex alkaloids and offer a promising path forward for the complete elucidation of the this compound pathway. nih.govfrontiersin.org

Synthetic Strategies and Chemical Modifications of Haplophyllidine

Total Synthesis Approaches to the Haplophyllidine Core Structure

While a complete total synthesis of this compound itself has not been extensively documented in readily available literature, synthetic approaches have focused on constructing the fundamental furo[2,3-b]quinoline (B11916999) skeleton that forms its core. The strategies for assembling this tricyclic system are crucial for accessing this compound and its analogues.

The biosynthesis of furoquinoline alkaloids provides a conceptual blueprint for potential synthetic strategies. This natural pathway originates from anthranilic acid. nih.gov A key biosynthetic step involves the attachment of a dimethylallyl (prenyl) group to the C-3 position of a 2,4-dihydroxyquinoline intermediate. nih.gov This C-3 prenylated quinolone is the direct precursor to the furan (B31954) ring, which is formed in subsequent steps.

Inspired by this, laboratory syntheses often build the furoquinoline system through multi-step sequences. One common strategy involves the initial construction of a 2-chloro-3-formylquinoline, which can be converted to a 2-methoxy-3-formylquinoline. This intermediate can then undergo condensation and cyclization reactions to form the fused furan ring, yielding the furo[2,3-b]quinoline core. Further functionalization would be required to install the specific substitution pattern and the complex side chain of this compound.

Another established method for creating the linear furoquinoline ring system, which could be adapted for this compound, starts with the condensation of a substituted aniline (B41778) with diethyl β-benzyloxyethylmalonate, followed by methylation and cyclodebenzylation to form a dihydropteleine intermediate. The final furoquinoline scaffold is then achieved through bromination with N-bromosuccinimide (NBS) and subsequent dehydrobromination.

Derivatization Strategies and Analogue Synthesis

Chemical modification of the this compound molecule is a key strategy for creating new derivatives with potentially enhanced or novel biological activities. Research has focused on reactions targeting the prenyl side chain and the aromatic core.

The bromination of this compound is a particularly noteworthy transformation, as it does not simply result in the addition of bromine but initiates a cascade of intramolecular cyclizations. The reaction of this compound with reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) leads to the formation of complex mixtures of new compounds containing novel penta-, hexa-, and spirocyclic ring systems.

This process is driven by the electrophilic attack of bromine on the double bond of the prenyl group, forming a bromonium ion intermediate. This reactive intermediate is then intercepted by internal nucleophiles—the hydroxyl or methoxyl groups present in the this compound structure. This intramolecular attack results in the formation of new rings, effectively transforming the initial tetracyclic structure into more complex polycyclic systems. The specific products formed depend on the reaction conditions, such as the solvent and the brominating agent used.

| Reagent | Solvent | Major Products | Ring Systems Formed |

| Br₂ | CHCl₃ | Bromo-derivative 1 | Pentacyclic, Hexacyclic |

| NBS | CHCl₃ | Bromo-derivative 2, Bromo-derivative 3 | Pentacyclic, Spirocyclic |

| NBS | DMF | Bromo-derivative 4 | Hexacyclic |

Table 1: Summary of Products from the Bromination of this compound under Various Conditions.

The aromatic rings of the furoquinoline scaffold are susceptible to electrophilic aromatic substitution, such as nitration. Studies have been conducted on the nitration of this compound, which introduces a nitro (NO₂) group onto the molecule. rsc.org Such reactions are typically carried out using nitrating agents like nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The introduction of a nitro group serves as a handle for further chemical modifications, such as reduction to an amino group, which can then be used to synthesize a wider range of derivatives. The precise location of nitration on the this compound scaffold depends on the directing effects of the existing substituents on the aromatic rings.

Achieving regioselective functionalization—the ability to modify a specific position on the molecule while leaving others untouched—is crucial for the rational design of analogues. For the furo[2,3-b]quinoline scaffold, modern synthetic methods like directed metalation and C-H activation are powerful tools.

One approach involves the use of strong bases, such as organolithium reagents (e.g., n-Butyllithium), to deprotonate a specific carbon atom on the quinoline (B57606) ring, creating a reactive organometallic intermediate. This intermediate can then react with various electrophiles to introduce new functional groups at a precise location. For example, the deprotonation of 2,4-dimethoxyquinolines has been used to create 3-functionalized derivatives, a key step in the synthesis of several furoquinoline alkaloids. Similar strategies could be applied to the this compound core to selectively functionalize the quinoline portion of the molecule. Transition metal-catalyzed C-H activation is another advanced strategy that allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds at specific sites.

This compound possesses hydroxyl groups that can be readily modified, for instance, through acetylation. The reaction of this compound with an acetylating agent, such as acetic anhydride, typically in the presence of a base like pyridine (B92270), leads to the formation of acetylated derivatives. This reaction converts one or more of the hydroxyl (-OH) groups into acetate (B1210297) (-OAc) esters. Acetylation can alter the polarity and steric properties of the molecule, which may influence its biological activity. A known derivative is Acetylthis compound, which has been prepared through this method.

Biomimetic Synthesis Principles in this compound Analogue Design

Biomimetic synthesis is a strategic approach where the design of a laboratory synthesis is inspired by the way a natural product is created in nature (its biosynthesis). Understanding the biosynthetic pathway of furoquinoline alkaloids provides a powerful template for designing synthetic routes to this compound analogues.

The key biosynthetic event is the regioselective C-3 prenylation of a 2,4-dihydroxyquinoline precursor. nih.gov This enzymatic process, catalyzed by a prenyltransferase, specifically installs the C5 prenyl side chain at the nucleophilic C-3 position. rsc.org This step is crucial as it sets the stage for the subsequent formation of the furan ring and later modifications to the side chain itself.

A biomimetic design principle for this compound analogues would therefore involve a "late-stage" prenylation strategy. Instead of building the prenyl group into one of the early starting materials, a synthetic chemist would aim to construct the core furoquinoline scaffold first and then introduce the prenyl group or its variations onto the C-3 position, mimicking the natural pathway. This approach offers significant flexibility for analogue design, as different prenyl-like chains (e.g., with varying lengths, degrees of unsaturation, or functional groups) could be attached to the core scaffold to create a library of novel compounds for biological screening.

Design and Synthesis of Novel this compound-Inspired Compounds

The development of novel compounds inspired by natural products like this compound is a cornerstone of modern medicinal chemistry. This process involves the strategic design and synthesis of new molecular architectures that retain the key pharmacophoric features of the parent molecule while aiming to enhance its therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile. While the scientific literature on synthetic analogs specifically derived from this compound is not extensive, established principles of organic synthesis and medicinal chemistry allow for the rational design of new chemical entities based on its core structure.

The synthetic strategies for this compound-inspired compounds can be broadly categorized into two main approaches: the modification of the natural product scaffold and the total synthesis of novel analogs.

Modification of the this compound Scaffold:

This approach utilizes this compound isolated from natural sources as a starting material. The focus is on the chemical transformation of its existing functional groups to generate a library of derivatives. Key reactive sites on the this compound molecule that are amenable to modification include the hydroxyl and methoxy (B1213986) groups on the aromatic ring, as well as the lactone moiety.

Potential modifications could include:

Alkylation, acylation, or etherification of the hydroxyl group: These modifications can alter the compound's lipophilicity and its ability to form hydrogen bonds, which can in turn influence its binding to biological targets and its metabolic stability.

Demethylation of the methoxy groups followed by the introduction of different alkyl or aryl groups: This can probe the structure-activity relationship (SAR) related to the steric and electronic properties of these substituents.

Modification of the lactone ring: Ring-opening reactions could lead to the formation of hydroxy-acid derivatives, which could then be further functionalized to create amides or esters, introducing new points of diversity.

Total Synthesis of this compound-Inspired Analogs:

Total synthesis offers a more flexible approach to generating novel compounds. It is not reliant on the availability of the natural product and allows for more significant structural modifications. A retrosynthetic analysis of the this compound core would identify key synthons and strategic bond disconnections to devise a convergent and efficient synthetic route. This approach enables the creation of analogs with altered ring systems, different substitution patterns, and the introduction of diverse functional groups that are not present in the parent molecule.

For instance, a synthetic strategy could involve the construction of the core furoquinoline ring system, followed by the late-stage introduction of various substituents on the aromatic ring. This would allow for the rapid generation of a diverse library of compounds for biological screening.

Detailed Research Findings and Data:

While specific research exclusively detailing the synthesis of a broad range of this compound-inspired compounds is limited, the chemical literature on the synthesis of related furoquinoline alkaloids provides a strong foundation for such endeavors. The synthesis of compounds with similar core structures often involves multi-step sequences that employ key reactions such as Friedel-Crafts acylations, Conrad-Limpach reactions for quinolone formation, and various cyclization strategies to construct the furan ring.

The following table outlines hypothetical examples of novel this compound-inspired compounds and the rationale behind their design:

| Compound ID | Structural Modification from this compound | Design Rationale | Potential Synthetic Approach |

| HAP-001 | Replacement of the hydroxyl group with an amino group. | To introduce a basic center and explore new hydrogen bonding interactions. | Nucleophilic aromatic substitution on a suitably activated precursor or through a multi-step conversion from the hydroxyl group. |

| HAP-002 | Replacement of the methoxy group with a trifluoromethyl group. | To enhance metabolic stability and alter electronic properties. | Introduction of the trifluoromethyl group via a Sandmeyer-type reaction on an amino-substituted precursor. |

| HAP-003 | Expansion of the lactone ring to a seven-membered lactone. | To alter the conformation and potential binding mode of the molecule. | Ring-closing metathesis of a suitable diene precursor. |

| HAP-004 | Introduction of a halogen (e.g., chlorine, bromine) on the aromatic ring. | To modulate lipophilicity and introduce a potential site for further functionalization. | Electrophilic aromatic halogenation of the this compound core or a synthetic intermediate. |

Pharmacological Investigations and Molecular Mechanisms of Haplophyllidine Action

In Vitro and Preclinical Biological Activity Profiling

Central Nervous System (CNS) Activity Assessment (e.g., sedative, anti-analeptic properties)

Early pharmacological studies on Haplophyllidine have indicated its potential as a central nervous system depressant. Research has demonstrated that this compound exhibits sedative and ataractic (tranquilizing) properties. In preclinical models involving mice, rats, and rabbits, this compound was found to potentiate the effects of narcotic and hypnotic drugs, suggesting a synergistic interaction with other CNS depressant agents. This sedative action points towards a potential mechanism involving the modulation of neurotransmitter systems that regulate arousal and sleep-wake cycles. Furthermore, its classification as having anti-analeptic properties suggests it may counteract the effects of CNS stimulants. Analeptics are drugs that stimulate the central nervous system, and an anti-analeptic effect implies an opposing, depressant action.

Antimicrobial Activities (e.g., antibacterial, antifungal)

This compound has been identified as having antimicrobial properties, with research indicating its activity against various bacterial and fungal strains. While detailed studies on a wide range of specific microbes are limited in the available literature, the compound is noted for its general antimicrobial and antifungal effects. For instance, compounds isolated from the Haplophyllum genus have demonstrated antifungal activity against pathogens such as Aspergillus fumigatus, Geotricum candidum, and Syncephalastrum racemosum.

| Microorganism Type | Reported Activity of this compound/Related Compounds |

| Bacteria | General antibacterial activity has been noted. |

| Fungi | Antifungal activity has been reported, including against Aspergillus fumigatus, Geotricum candidum, and Syncephalastrum racemosum. |

Cytotoxic and Anticancer Potentials (e.g., effects on human cancer cell lines)

Investigations into the cytotoxic and anticancer properties of this compound are part of a broader effort to identify novel therapeutic agents from natural sources. Alkaloids from the Haplophyllum genus have been shown to possess cytotoxic activities. While specific data on this compound's effects on various human cancer cell lines are not extensively detailed in the currently available literature, the general cytotoxic potential of related compounds suggests that this compound may also exhibit such properties. Further research is required to determine its specific spectrum of activity against different cancer cell types and to elucidate its mechanism of action, which could involve inducing apoptosis, inhibiting cell proliferation, or other cellular processes.

Antiprotozoal and Insecticidal Activities

The bioactivity of compounds from the Haplophyllum genus extends to antiprotozoal and insecticidal effects. While direct studies focusing solely on this compound's efficacy in these areas are limited, the presence of such activities within the genus suggests a potential role for this compound. The evaluation of extracts and pure compounds from Haplophyllum species has shown promise in these areas, indicating that this compound may contribute to these effects.

| Activity Type | Observed in Genus Haplophyllum |

| Antiprotozoal | Extracts and compounds from the genus have demonstrated antiprotozoal activity. |

| Insecticidal | Extracts and compounds from the genus have shown insecticidal properties. |

Antioxidant Activity

The antioxidant potential of this compound is another facet of its pharmacological profile. As with other biological activities, while specific, in-depth studies on this compound's antioxidant capacity are not widely available, the Haplophyllum genus is known to be a source of compounds with antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various pathological conditions. The chemical structure of this compound, as a furoquinoline alkaloid, may contribute to its ability to scavenge reactive oxygen species.

Identification of Specific Molecular Targets and Biological Pathways

The comprehensive investigation into the molecular mechanisms of this compound is an emerging field. While direct studies on this compound are limited, research on the broader class of furoquinoline alkaloids, to which it belongs, provides a foundational understanding of its potential biological targets and pathways. Species of the Haplophyllum genus, from which this compound is isolated, are known to possess a variety of pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and acetylcholinesterase inhibitory effects, suggesting a rich area for future targeted research on its specific constituents. vliz.beneliti.com

Direct and extensive enzyme inhibition studies specifically targeting this compound are not widely documented in current scientific literature. However, the known effects of structurally related furoquinoline and quinoline (B57606) alkaloids offer valuable insights into its potential inhibitory activities.

Furoquinoline alkaloids as a class have demonstrated notable enzyme-inhibitory effects. nih.gov A key area of investigation for alkaloids with a quinoline backbone is their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE). Inhibition of AChE is a critical mechanism in the treatment of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net For instance, the furoquinoline alkaloid skimmianine (B1681810) has been identified as a potent anti-acetylcholinesterase agent. wikipedia.org Given the structural similarities, it is plausible that this compound may also exhibit cholinesterase-inhibiting properties, a hypothesis that warrants direct experimental validation.

Furthermore, studies on other furoquinoline alkaloids have revealed inhibitory activity against other enzyme systems. For example, dictamnine (B190991), haplopine, γ-fagarine, and skimmianine have been shown to strongly inhibit various isoforms of the UDP-glucuronosyltransferase (UGT) enzyme family, such as UGT1A3, UGT1A7, UGT1A9, and UGT2B4. nih.gov These enzymes are crucial for the metabolism of a wide range of drugs and endogenous compounds. The primary mechanism identified was competitive inhibition. nih.gov While no specific studies have tested this compound against UGTs, its structural relation to these compounds suggests it could be a candidate for similar interactions.

The table below summarizes the enzyme inhibition data for several furoquinoline alkaloids, providing a comparative context for the potential activity of this compound.

| Alkaloid | Target Enzyme | Type of Inhibition | Ki (μM) | Reference |

| Dictamnine | UGT1A3 | Competitive | 8.3 | nih.gov |

| Haplopine | UGT1A7 | Competitive | 7.2 | nih.gov |

| γ-Fagarine | UGT1A9 | Competitive | 3.7 | nih.gov |

| Skimmianine | UGT2B4 | Competitive | 33.9 | nih.gov |

| Skimmianine | Acetylcholinesterase | - | - | wikipedia.org |

Further research is required to determine the specific enzyme inhibitory profile of this compound.

Specific data from receptor binding and modulation studies for this compound are currently scarce in the available literature. The interaction of alkaloids with various cellular receptors is a key determinant of their pharmacological effects. For many alkaloids, receptor binding affinity and the subsequent modulation of receptor activity are primary mechanisms of action. nih.govfrontiersin.org

For related furoquinoline alkaloids, some studies have hinted at receptor-mediated mechanisms. For example, the cytotoxic and anticancer activities of some furoquinolines might be mediated through interactions with receptors involved in cell growth and proliferation. nih.govresearchgate.net The mechanism of action for certain cytotoxic furoquinoline alkaloids might be related to epinephrine (B1671497) α receptors, the M-receptor, and calcium channel receptors. nih.gov However, without direct binding assays, the specific receptor targets and the affinity of this compound remain speculative.

Future research employing radioligand binding assays or other modern techniques for studying ligand-receptor interactions will be crucial to elucidate whether this compound acts on specific receptor families, such as adrenergic, muscarinic, serotonergic, or other G-protein coupled receptors. nih.gov

While direct studies on the modulation of signaling pathways by this compound are limited, the known anti-inflammatory and cytotoxic properties of the Haplophyllum genus and related furoquinoline alkaloids suggest potential interactions with key cellular signaling cascades. neliti.comtaylorandfrancis.com

Inflammatory Cascades:

Many quinoline alkaloids exhibit anti-inflammatory properties. nih.govnih.gov This is often achieved by modulating signaling pathways central to the inflammatory response. For instance, the alkaloid preskimmianine, isolated from Dictamnus dasycarpus, has been shown to suppress the levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-induced microglial cells. nih.gov This suppression is often linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.gov Given that Haplophyllum species are traditionally used for inflammatory conditions, it is a reasonable hypothesis that this compound may exert anti-inflammatory effects through similar mechanisms. neliti.com

Cellular Apoptosis:

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. eurekaselect.com Several natural compounds, including alkaloids, have been shown to induce apoptosis in cancer cell lines. eurekaselect.comnih.gov The cytotoxic effects of some furoquinoline and acridone (B373769) alkaloids have been linked to the induction of apoptosis. nih.gov This process is often mediated by an increase in reactive oxygen species (ROS) production, which in turn can trigger the intrinsic apoptotic pathway. nih.gov This pathway involves changes in the mitochondrial membrane potential and the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov While no studies have directly linked this compound to the modulation of apoptotic pathways, the cytotoxic activities observed in crude extracts of Haplophyllum species suggest that this is a promising area for future investigation. herbmedpharmacol.comresearchgate.net

The potential modulatory effects of this compound on these pathways are summarized below, based on activities of related compounds.

| Signaling Pathway | Potential Effect of this compound | Implied Pharmacological Action | Reference (for related compounds) |

| NF-κB | Inhibition | Anti-inflammatory | nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Suppression | Anti-inflammatory | nih.gov |

| Intrinsic Apoptosis Pathway | Induction | Cytotoxic/Anticancer | nih.gov |

These potential effects are extrapolated from studies on related alkaloids and require direct experimental confirmation for this compound.

Comparative Pharmacological Analysis with Other Pyridine (B92270) and Quinoline Alkaloids

This compound belongs to the furoquinoline class of alkaloids, which are structurally related to both pyridine and simpler quinoline alkaloids. A comparative analysis highlights both shared and potentially unique pharmacological properties.

Comparison with Pyridine Alkaloids:

Pyridine alkaloids, such as nicotine (B1678760) and anabasine, are well-known for their potent effects on the central nervous system, primarily through interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov While this compound's effects on the CNS are not as extensively studied, an interesting parallel can be drawn from a study that reported its anticonvulsant activity. At a dose of 25 mg/kg, this compound inhibited 50% of corazol-induced convulsions, and at 75 mg/kg, it completely eliminated them. nih.gov This suggests a CNS-depressant or modulatory activity, which is mechanistically distinct from the predominantly stimulatory effects of many simple pyridine alkaloids.

Comparison with other Quinoline Alkaloids:

The broader family of quinoline alkaloids is renowned for a wide spectrum of bioactivities, including antimalarial (e.g., quinine), anticancer (e.g., camptothecin), and anti-inflammatory effects. nih.gov Furoquinoline alkaloids, including this compound, contribute to this diversity with their own characteristic profile, which includes cytotoxic, antimicrobial, and enzyme-inhibiting activities. nih.govresearchgate.net

Compared to the complex polycyclic structure of camptothecin, which acts as a topoisomerase I inhibitor, the planar tricyclic structure of this compound and other furoquinolines like dictamnine and skimmianine suggests different molecular targets. As discussed, these are more likely to involve enzyme active sites (like AChE) or intercalation with DNA, although the latter is less established than for other alkaloid types.

The table below provides a comparative overview of the pharmacological profiles of this compound and other representative pyridine and quinoline alkaloids.

| Alkaloid | Class | Primary Pharmacological Activities | Known Mechanism of Action | Reference |

| This compound | Furoquinoline | Anticonvulsant | Largely uncharacterized | nih.gov |

| Nicotine | Pyridine | CNS stimulant, addictive | nAChR agonist | nih.gov |

| Quinine (B1679958) | Quinoline | Antimalarial, antipyretic | Inhibition of heme polymerization | nih.gov |

| Camptothecin | Quinoline | Anticancer | Topoisomerase I inhibitor | nih.gov |

| Skimmianine | Furoquinoline | Acetylcholinesterase inhibitor, cytotoxic | AChE inhibition | nih.govwikipedia.org |

| Dictamnine | Furoquinoline | Cytotoxic, phototoxic, smooth muscle contraction | Not fully elucidated | wikipedia.orgtaylorandfrancis.com |

This comparative analysis underscores that while this compound shares a common quinoline core with many pharmacologically important compounds, its specific furoquinoline structure likely confers a distinct profile of activity. The observed anticonvulsant effect is particularly noteworthy and warrants further mechanistic investigation to determine its place within the broader spectrum of neuroactive alkaloids.

Structure Activity Relationship Sar Studies of Haplophyllidine and Its Derivatives

Elucidation of Key Structural Features Influencing Biological Potency

The biological potency of haplophyllidine and its derivatives, particularly their cytotoxic and antimicrobial activities, is significantly influenced by key structural features inherent to their quinoline (B57606) alkaloid framework. Studies on alkaloids isolated from various Haplophyllum species have provided insights into the structure-activity relationships (SAR) that govern their biological effects.

A crucial aspect determining the cytotoxic potential of these compounds is the nature of the heterocyclic system fused to the quinoline core. For instance, within the broader class of quinoline alkaloids found in Haplophyllum, pyranoquinolones have demonstrated notable cytotoxic properties. A SAR analysis has suggested that the presence of aliphatic side chains at the 2'-position of the pyrano group in pyranoquinoline alkaloids may enhance their cytotoxic activity against human cancer cell lines researchgate.netnih.govsci-hub.box. This indicates that the lipophilicity and steric bulk at this position could play a role in the interaction with biological targets.

Furthermore, the type of quinoline alkaloid subclass is a determinant of bioactivity. For example, furoquinoline alkaloids such as skimmianine (B1681810), haplopine, and γ-fagarine, along with pyranoquinolones like flindersine and haplamine, have exhibited cytotoxic effects against HeLa and HCT-116 cancer cell lines researchgate.net. Among these, haplamine, a pyranoquinolone alkaloid, has shown significant and broad cytotoxic activity across multiple cancer cell lines researchgate.net. This underscores the importance of the pyrano[3,2-c]quinolone scaffold for potent cytotoxic action.

Impact of Functional Group Substitutions on Pharmacological Profiles

The pharmacological profiles of this compound and related quinoline alkaloids are intricately modulated by the nature and position of functional group substitutions on the core structure. These substitutions can influence the compound's potency, selectivity, and even its mechanism of action.

Research on alkaloids from the Haplophyllum genus has shed light on how specific functional groups impact their cytotoxic and antimicrobial activities. For instance, the presence and nature of substituents on the quinoline ring system can dramatically alter biological outcomes. While direct studies on this compound are limited, investigations into related pyranoquinoline and furoquinoline alkaloids from Haplophyllum offer valuable insights.

A comparative analysis of the cytotoxicity of various Haplophyllum alkaloids revealed that the substitution pattern is a key determinant of potency. For example, in a screening of 14 alkaloids, the pyranoquinolone haplamine was identified as having the most significant cytotoxic activity against a panel of cancer cell lines researchgate.net. This suggests that the specific arrangement of functional groups in haplamine is particularly favorable for its anticancer effects.

Furthermore, the antibacterial activity of alkaloid extracts from Haplophyllum tuberculatum has been demonstrated to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis dergipark.org.trresearchgate.netdergipark.org.trdergipark.org.tr. The minimal inhibitory concentrations (MICs) for these alkaloid extracts ranged from 0.625 to 10 mg/mL, indicating potent antibacterial action dergipark.org.trresearchgate.netdergipark.org.tr. While the specific contributions of individual functional groups within this extract are not detailed, it is understood that the collective presence of various substituted quinoline alkaloids is responsible for the observed activity.

The following table summarizes the cytotoxic activity of several quinoline alkaloids isolated from Haplophyllum species against two human cancer cell lines, illustrating the impact of structural variations on potency.

| Alkaloid | Type | HeLa IC50 (µM) | HCT-116 IC50 (µM) |

| Skimmianine | Furoquinoline | < 100 | > 100 |

| Haplopine | Furoquinoline | < 100 | > 100 |

| γ-Fagarine | Furoquinoline | < 100 | > 100 |

| Flindersine | Pyranoquinolone | < 100 | > 100 |

| Haplamine | Pyranoquinolone | < 100 | 64.5 |

Stereochemical Requirements for Observed Bioactivities

The stereochemistry of natural products is often a critical determinant of their biological activity, influencing their interaction with chiral biological macromolecules such as enzymes and receptors. For quinoline alkaloids, including those of the this compound type, the three-dimensional arrangement of atoms can significantly impact their pharmacological effects.

While specific studies on the stereochemical requirements for the bioactivity of this compound are not extensively documented in the available literature, the principles of stereoselectivity are well-established for other classes of quinoline alkaloids. The synthesis and biological evaluation of various quinoline alkaloids have demonstrated that different stereoisomers can exhibit distinct biological profiles, with one enantiomer or diastereomer often being significantly more potent than the others.

For instance, the absolute configuration of chiral centers within the molecule can dictate the binding affinity to a target protein. In the case of synthetic quinoline alkaloids, stereoselective synthesis has been a key strategy to obtain enantiomerically pure compounds for biological testing, allowing for a clear understanding of the stereochemical requirements for activity rsc.org.

The presence of chiral centers in many naturally occurring quinoline alkaloids arises from substituted side chains or fused ring systems. The specific spatial orientation of these substituents can either facilitate or hinder the optimal interaction with the binding site of a biological target. Although detailed stereochemical studies on this compound are not prevalent, it can be inferred from broader studies on related alkaloids that its biological activity is likely to be stereospecific. Future research involving the stereoselective synthesis and biological testing of this compound stereoisomers would be necessary to fully elucidate these requirements.

Computational Chemistry Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking)

Computational chemistry provides powerful tools for understanding the structure-activity relationships of biologically active molecules like this compound and its derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can offer valuable insights into the molecular basis of their pharmacological effects and guide the design of new, more potent analogues.

While specific QSAR and molecular docking studies focused exclusively on this compound are not widely reported, the application of these methods to the broader class of quinoline alkaloids is well-documented and provides a framework for how such studies could be approached for this compound.

Quantitative Structure-Activity Relationships (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline alkaloids, QSAR models have been developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. These models can help identify the key structural features that are most influential for a particular biological effect. For example, a QSAR study on quinoline derivatives could reveal that a specific substitution pattern or a certain range of lipophilicity is correlated with enhanced cytotoxic or antimicrobial activity.

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method can be used to hypothesize the molecular target of this compound and to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, docking studies could be performed to investigate the binding of this compound to potential cancer-related targets like topoisomerases or kinases. The insights gained from such studies can explain the observed biological activities and provide a rational basis for designing derivatives with improved binding affinity and selectivity.

In silico studies on other isoquinoline and related alkaloids have demonstrated their potential as antiviral agents by targeting key viral proteins, as revealed through molecular docking simulations mdpi.com. Similar in silico approaches could be applied to this compound to explore its potential against a range of therapeutic targets.

The following table provides a conceptual framework for how computational approaches could be applied to the SAR analysis of this compound derivatives.

| Computational Method | Application to this compound SAR | Potential Insights |

| QSAR | Correlate molecular descriptors of this compound analogues with their measured cytotoxicity or antimicrobial activity. | Identify key physicochemical properties (e.g., lipophilicity, electronic effects) that govern biological potency. |

| Molecular Docking | Predict the binding mode of this compound and its derivatives to the active site of a putative biological target (e.g., an enzyme or receptor). | Elucidate the specific molecular interactions responsible for binding and activity; guide the design of new derivatives with improved target affinity. |

Advanced Analytical Methodologies in Haplophyllidine Research

Modern Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are fundamental in the separation of individual alkaloids from the complex mixtures typically found in plant extracts. The choice of method depends on the volatility, polarity, and stability of the compounds of interest.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids from Haplophyllum species due to its high resolution and sensitivity. ijcmas.com An efficient reverse-phase HPLC system has been developed for the analysis of total alkaloids extracted from the aerial parts of various Haplophyllum species. nih.govresearchgate.net This methodology allows for the effective separation and quantification of various alkaloids, and such methods have been validated for specificity, linearity, and precision using known alkaloid standards. nih.govresearchgate.net

While a specific, detailed HPLC protocol for the isolated compound Haplophyllidine is not extensively documented in the reviewed literature, the methods used for the general alkaloid profile of its source genus, Haplophyllum, are directly applicable. Bioassay-guided fractionation of plant extracts, a process that often involves HPLC, has led to the isolation of numerous alkaloids, including this compound, from species like Haplophyllum perforatum. researchgate.net The technique is also used to analyze the major polyphenolic compounds in Haplophyllum extracts, often in conjunction with mass spectrometry (HPLC-MS). nih.gov

Below is a representative table of HPLC conditions used for the analysis of alkaloids in the Haplophyllum genus, which would be suitable for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing an acid modifier like formic acid) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD), often monitored at wavelengths between 254 nm and 330 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Internal Standards | Structurally similar known alkaloids (e.g., skimmianine (B1681810), haplopine) nih.govresearchgate.net |

This table represents typical conditions for alkaloid analysis and may require optimization for the specific quantification of this compound.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of the Haplophyllum genus, GC-MS is extensively used for the chemical profiling of essential oils obtained from different parts of the plants. nih.govresearchgate.netphcogj.com These essential oils are complex mixtures of terpenoids, fatty acids, and other volatile organic compounds.